2-(4-Iodo-5-methyl-1H-pyrazol-1-yl)acetic acid

Cross-Coupling C-C Bond Formation Synthetic Chemistry

2-(4-Iodo-5-methyl-1H-pyrazol-1-yl)acetic acid is a heterocyclic organic compound featuring a pyrazole core substituted at the 4-position with iodine and at the 5-position with a methyl group, and further functionalized with an acetic acid moiety at the 1-position. With a molecular formula of C6H7IN2O2 and a molecular weight of 266.04 g/mol, it is typically supplied as a research chemical with a purity specification of 95%.

Molecular Formula C6H7IN2O2
Molecular Weight 266.038
CAS No. 6645-75-6
Cat. No. B2673411
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-Iodo-5-methyl-1H-pyrazol-1-yl)acetic acid
CAS6645-75-6
Molecular FormulaC6H7IN2O2
Molecular Weight266.038
Structural Identifiers
SMILESCC1=C(C=NN1CC(=O)O)I
InChIInChI=1S/C6H7IN2O2/c1-4-5(7)2-8-9(4)3-6(10)11/h2H,3H2,1H3,(H,10,11)
InChIKeyBOWHEDPTKNLGGJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(4-Iodo-5-methyl-1H-pyrazol-1-yl)acetic acid (CAS 6645-75-6): A Key Iodinated Heterocyclic Building Block for Advanced Synthesis and Drug Discovery


2-(4-Iodo-5-methyl-1H-pyrazol-1-yl)acetic acid is a heterocyclic organic compound featuring a pyrazole core substituted at the 4-position with iodine and at the 5-position with a methyl group, and further functionalized with an acetic acid moiety at the 1-position . With a molecular formula of C6H7IN2O2 and a molecular weight of 266.04 g/mol, it is typically supplied as a research chemical with a purity specification of 95% . Its primary value lies in its role as a versatile synthetic intermediate, where the iodine atom serves as a critical handle for further functionalization via cross-coupling reactions, enabling the construction of more complex heterocyclic frameworks relevant to medicinal chemistry and materials science .

Why 2-(4-Iodo-5-methyl-1H-pyrazol-1-yl)acetic Acid Cannot Be Replaced with Common Analogs


The iodine atom at the 4-position of the pyrazole ring is not a simple, interchangeable halogen. The significantly weaker C-I bond (bond dissociation energy of ~65 kcal/mol for a phenyl iodide, compared to ~81 kcal/mol for C-Br and ~96 kcal/mol for C-Cl) directly translates to markedly higher reactivity in key synthetic transformations, particularly palladium-catalyzed cross-coupling reactions [1]. Substituting the target compound with the 4-bromo or 4-chloro analog will result in substantially lower reaction rates, potentially necessitating harsher conditions, higher catalyst loadings, or leading to incomplete conversion. Conversely, the 4-unsubstituted analog lacks the halogen handle entirely, preventing its use in the numerous cross-coupling strategies for which this iodo compound is specifically designed, thus blocking critical pathways for molecular diversification .

Quantitative Differentiation of 2-(4-Iodo-5-methyl-1H-pyrazol-1-yl)acetic Acid Against Closest Analogs


Superior Reactivity in Cross-Coupling: Iodine vs. Bromine and Chlorine Analogs

The target compound's iodo substituent provides a significant kinetic advantage in palladium-catalyzed cross-coupling reactions compared to its bromo and chloro analogs. This is directly correlated to the weaker carbon-halogen bond in the C-I bond, which facilitates the oxidative addition step, the rate-limiting step in many cross-coupling cycles [1].

Cross-Coupling C-C Bond Formation Synthetic Chemistry

Enhanced Chemoselectivity for Orthogonal Synthetic Strategies

The substantial difference in reactivity between aryl iodides, bromides, and chlorides enables chemoselective cross-coupling. In a molecule containing both C-I and C-Br bonds, the aryl iodide can be selectively activated under mild conditions, leaving the aryl bromide intact for a subsequent, orthogonal transformation. This is a key strategic advantage not available with the less reactive chloro or the non-halogenated analogs [1].

Chemoselectivity Palladium Catalysis Cross-Coupling

Distinct Physicochemical Properties: Density and Boiling Point Compared to Bromo and Chloro Analogs

The presence of the heavy iodine atom significantly alters the compound's physicochemical profile relative to its lighter halogen counterparts. The target compound exhibits a notably higher predicted density (2.08 ± 0.1 g/cm³) compared to its bromo analog (1.61 g/cm³) [REFS-1, REFS-2]. This difference is important for purification techniques (e.g., liquid-liquid extraction) and for considerations in formulation or materials science applications where density is a key parameter.

Physicochemical Properties Purification Handling

The Iodo Substituent as a Critical Functional Handle Absent in Non-Halogenated Analogs

Unlike the non-halogenated analog, 2-(5-methyl-1H-pyrazol-1-yl)acetic acid, the target compound provides a reactive site (the C-I bond) for late-stage diversification via cross-coupling. This enables the systematic exploration of structure-activity relationships (SAR) in medicinal chemistry programs by allowing the attachment of various aryl, heteroaryl, or alkenyl groups at the 4-position of the pyrazole core . The non-halogenated analog is essentially a synthetic dead-end for this class of modifications.

Synthetic Handle Molecular Diversification Structure-Activity Relationship

Optimal Use Cases for 2-(4-Iodo-5-methyl-1H-pyrazol-1-yl)acetic Acid Based on Evidence


Late-Stage Functionalization in Medicinal Chemistry

Utilize the compound's highly reactive C-I bond for rapid, late-stage diversification of drug candidates. The mild conditions required for aryl iodide cross-coupling [1] minimize the risk of degrading sensitive functional groups, allowing for efficient analog synthesis to probe SAR and improve pharmacokinetic properties.

Orthogonal Synthesis of Complex Heterocyclic Architectures

Leverage the chemoselectivity inherent to the reactivity gap between aryl iodides and bromides [1] to design multi-step, orthogonal synthetic sequences. This is particularly valuable when constructing molecules containing multiple pyrazole or other heteroaromatic rings, enabling precise control over the order of bond formation.

Synthesis of Specialized Ligands and Materials

Employ the compound as a key building block for creating novel ligands for catalysis or metal-organic frameworks (MOFs). The combination of the iodine handle for biaryl bond formation and the acetic acid moiety for further derivatization (e.g., amide coupling) provides a versatile platform for generating new functional materials with tailored properties.

Preparation of Pyrazole-Containing Bioactive Molecules

Use the target compound as a starting point for synthesizing libraries of pyrazole-based CRTh2 antagonists or other bioactive molecules. The pyrazole acetic acid scaffold is a recognized motif in this therapeutic area [1], and the 4-iodo derivative provides the essential synthetic handle for introducing the diverse aryl/heteroaryl substituents often required for target engagement and selectivity.

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